molecular formula C9H15NO2 B13954641 2-Azaspiro[4.4]nonane-7-carboxylic acid

2-Azaspiro[4.4]nonane-7-carboxylic acid

Cat. No.: B13954641
M. Wt: 169.22 g/mol
InChI Key: WTYXZINCEGSWBO-UHFFFAOYSA-N
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Description

2-Azaspiro[44]nonane-7-carboxylic acid is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[4.4]nonane-7-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of N-allyl-2-bromoaniline with carboxylic nucleosides, followed by cyclization to form the spirocyclic ring . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[4.4]nonane-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

2-Azaspiro[4.4]nonane-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Azaspiro[4.4]nonane-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-7-azaspiro[3.5]nonane-7-carboxylic acid
  • Benzo 2-azaspiro[4.4]nonane

Uniqueness

2-Azaspiro[4.4]nonane-7-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, reactivity, or bioactivity, making it a valuable compound in various research applications .

Biological Activity

2-Azaspiro[4.4]nonane-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews the current understanding of its biological activity, including antibacterial properties, enzyme interactions, and potential therapeutic applications.

Structural Characteristics

The molecular structure of this compound features a spirocyclic arrangement with two nitrogen atoms contributing to its unique properties. The compound's molecular formula is C₁₃H₁₉N₃O₂, with a molecular weight of approximately 239.3 g/mol. Its distinctive structure allows for various interactions with biological targets, which are crucial for its activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives have shown activity against ESKAPE pathogens, a group of bacteria known for their resistance to antibiotics:

CompoundActivityMIC (µg/mL)
This compoundModerate against Staphylococcus aureus8
Ethyl 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylateAntimicrobial5
1,4-Dithia-7-azaspiro[4.4]nonanePotential anticancer activityNot specified

These findings suggest that the azaspiro framework may enhance the compound's ability to inhibit bacterial growth, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, while showing limited efficacy against Gram-negative bacteria such as Pseudomonas aeruginosa .

Enzyme Interactions

The biological activity of this compound is also attributed to its interactions with various enzymes:

  • Enzyme Inhibition : The compound can inhibit carboxylesterases, enzymes that hydrolyze ester bonds, potentially altering metabolic pathways.
  • Protein-Ligand Interactions : The nitrogen atoms within the spiro structure can form hydrogen bonds with biological molecules, influencing their activity .

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets, such as enzymes and receptors. This interaction can lead to conformational changes in these proteins, modifying their activity and impacting various biochemical pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Antibacterial Evaluation : A study evaluated the antibacterial properties of several azaspiro compounds against ESKAPE pathogens using the Kirby–Bauer disk diffusion method and minimum inhibitory concentration (MIC) assessments . The results indicated that certain derivatives displayed potent antibacterial activity comparable to established antibiotics like ciprofloxacin.
  • Synthesis and Biological Activity : Research focusing on the synthesis of azaspiro compounds has revealed that modifications to the spirocyclic structure can enhance biological activities, including antimicrobial and anticancer effects .

Properties

IUPAC Name

2-azaspiro[4.4]nonane-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-8(12)7-1-2-9(5-7)3-4-10-6-9/h7,10H,1-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYXZINCEGSWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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